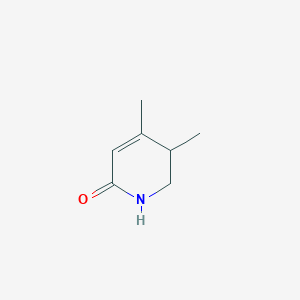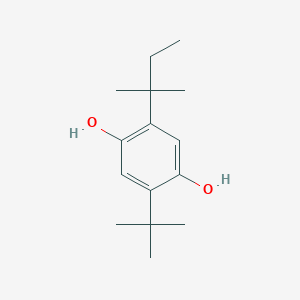
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol is a chemical compound known for its unique structure and properties It is an aromatic compound with two hydroxyl groups attached to a benzene ring, along with tert-butyl and 2-methylbutan-2-yl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol can be achieved through Friedel-Crafts alkylation reactions. One common method involves the reaction of 1,4-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid. The electrophile in this reaction is a carbocation formed when 3-methyl-2-butanol reacts with sulfuric acid, and the nucleophile is the aromatic ring of 1,4-dimethoxybenzene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Friedel-Crafts alkylation processes. These methods use similar reaction conditions but are optimized for higher yields and efficiency. The use of excess equivalents of 3-methyl-2-butanol and appropriate catalysts can enhance the reaction rate and product yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and Lewis acids (e.g., aluminum chloride) are employed in Friedel-Crafts alkylation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various alkylated aromatic compounds
Applications De Recherche Scientifique
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Di-t-Butyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of hydroxyl groups.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Another similar compound with tert-butyl groups and methoxy substituents.
Uniqueness
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol is unique due to the presence of both tert-butyl and 2-methylbutan-2-yl groups, along with hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
144425-92-3 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
2-tert-butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C15H24O2/c1-7-15(5,6)11-9-12(16)10(8-13(11)17)14(2,3)4/h8-9,16-17H,7H2,1-6H3 |
Clé InChI |
VXUQJEMWECBYRC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=C(C=C(C(=C1)O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


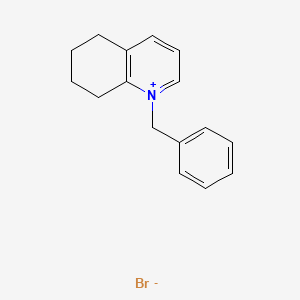
![2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline](/img/structure/B15163954.png)

![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
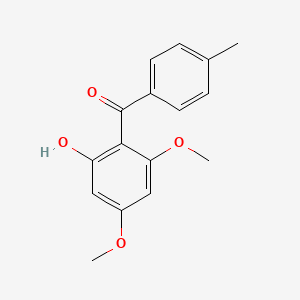

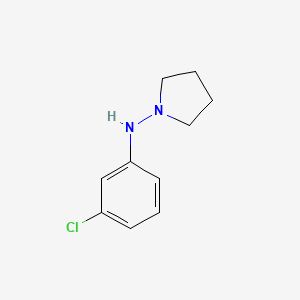
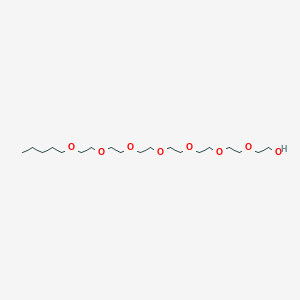
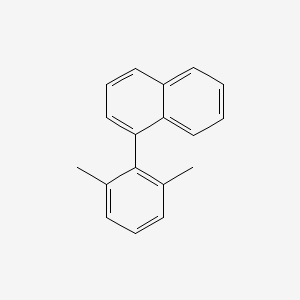
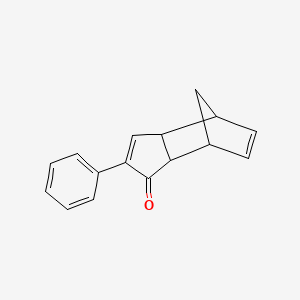
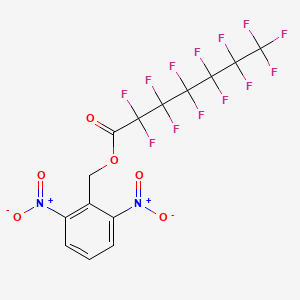
![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
